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Compound of Interest

Compound Name: 4-Fluoronaphthalen-1-ol

Cat. No.: B120195

Technical Guide: 4-Fluoronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoronaphthalen-1-ol is a fluorinated aromatic compound belonging to the naphthol family.
Naphthalene derivatives are a significant class of compounds in medicinal chemistry and
materials science, exhibiting a wide range of biological activities and physical properties. The
introduction of a fluorine atom can significantly modify a molecule's pharmacokinetic and
pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This
technical guide provides a comprehensive overview of the chemical properties, synthesis, and
potential biological significance of 4-Fluoronaphthalen-1-ol, based on available data and
analysis of structurally related compounds.

Core Data Presentation

This section summarizes the key quantitative data for 4-Fluoronaphthalen-1-ol.
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Property Value Source
CAS Number 315-53-7 N/A
Molecular Formula Ci0H7FO N/A
Molecular Weight 162.16 g/mol N/A
Appearance Pale Brown Solid N/A
Melting Point 115°C N/A
Boiling Point (Predicted) 3129+ 15.0°C N/A
Density (Predicted) 1.285 + 0.06 g/cm?3 N/A
pKa (Predicted) 9.73+£0.40 N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Fluoronaphthalen-1-ol
is not readily available in the cited literature, a common synthetic route involves the reduction
of the corresponding aldehyde, 4-fluoro-1-naphthaldehyde. Below is a plausible and
generalized experimental protocol for this transformation.

Reaction: Reduction of 4-fluoro-1-naphthaldehyde to 4-Fluoronaphthalen-1-ol.

Reagents and Materials:

4-fluoro-1-naphthaldehyde

Sodium borohydride (NaBHa4)

Methanol (MeOH)

Dichloromethane (CH2ClI2)

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSOQOa)
Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plate (silica gel)
UV lamp

Experimental Protocol:

Dissolution: Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in a mixture of methanol and
dichloromethane (e.g., a 1:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

Cooling: Cool the solution to 0 °C in an ice bath.
Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the stirred solution.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC). The reaction is typically complete within 1-2 hours.

Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1 M
HCI at 0 °C until the effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x volume of the aqueous layer).

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate and brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate.
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e Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator to yield the crude product.

 Purification: Purify the crude 4-Fluoronaphthalen-1-ol by column chromatography on silica
gel or by recrystallization to obtain the final product.

Spectroscopic Data (Predicted and from Analogs)

No specific experimental spectroscopic data for 4-Fluoronaphthalen-1-ol was found. The
following data is based on predictions and comparison with the closely related compound, 1-
fluoronaphthalene.

Spectroscopy Predicted/Analog Data

The proton NMR spectrum is expected to show
complex multiplets in the aromatic region
(approx. 7.0-8.2 ppm). The presence of the

1H NMR fluorine atom will introduce additional splitting
(H-F coupling). For 1-fluoronaphthalene, signals
are observed at 6 8.09, 7.80, 7.56, 7.49, 7.47,
7.33, and 7.10 ppm.

The carbon NMR spectrum will show signals in

the aromatic region (approx. 110-160 ppm). The
13C NMR carbon atom attached to the fluorine will exhibit

a large C-F coupling constant. Other carbons in

the vicinity will also show smaller C-F couplings.

Expected characteristic peaks include a broad
O-H stretch around 3200-3600 cm~1, C-O
stretching around 1200-1300 cm™1, aromatic C-
IR Spectroscopy H stretching just above 3000 cm~1, and C=C
stretching in the 1450-1600 cm~ region. A C-F
stretch is expected in the 1000-1400 cm™1

region.

The molecular ion peak (M*) is expected at m/z

Mass Spectrometry =162.05
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Potential Biological Activity and Signaling Pathways

Direct biological studies on 4-Fluoronaphthalen-1-ol are not currently available in the public
domain. However, based on the known activities of structurally similar compounds, we can infer
potential areas of biological relevance.

The parent compound, 1-naphthol, is a metabolite of naphthalene and the insecticide carbaryl.
It is known to be metabolized in the liver to its glucuronic acid and sulfate conjugates. At high
concentrations, 1-naphthol and its metabolites can exhibit cytotoxicity.

Fluorinated aromatic compounds are of great interest in drug discovery. The introduction of
fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking
sites of oxidation, and increase membrane permeability.

Naphthalene derivatives, in general, have been investigated for a variety of biological activities,
including:

» Anticancer Activity: Some fluorinated naphthalene derivatives have shown cytotoxicity
against cancer cell lines.

e Enzyme Inhibition: The naphthalene scaffold is present in various enzyme inhibitors.

» Antimicrobial Properties: Naphthoquinones, which are related to naphthols, are known for
their antimicrobial effects.

Given these precedents, 4-Fluoronaphthalen-1-ol could potentially exhibit biological activity. A
hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-
related signaling pathway. For instance, many phenolic compounds are known to be
antioxidants and can interfere with inflammatory pathways.

Mandatory Visualizations
Synthesis Workflow

The following diagram illustrates the proposed synthesis of 4-Fluoronaphthalen-1-ol from its
corresponding aldehyde.
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Synthesis of 4-Fluoronaphthalen-1-ol
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Caption: A workflow diagram for the synthesis of 4-Fluoronaphthalen-1-ol.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generalized signaling pathway that could be a target for a bioactive
naphthalene derivative.
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Hypothetical Inhibition of a Kinase Pathway
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Caption: A potential mechanism of action via kinase inhibition.

 To cite this document: BenchChem. [4-Fluoronaphthalen-1-ol CAS number and molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120195#4-fluoronaphthalen-1-ol-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b120195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

